molecular formula C11H13BrO2 B2414258 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone CAS No. 879053-30-2

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone

Cat. No. B2414258
CAS RN: 879053-30-2
M. Wt: 257.127
InChI Key: AHWKVVWQCWDAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone (BMDPE) is an organic compound that has been studied for its various applications in scientific research. BMDPE is an aryl bromide that is used in a variety of synthetic reactions, such as the synthesis of other aryl bromides, as well as the synthesis of heterocyclic compounds. BMDPE has also been studied for its potential applications in the field of medicine and biochemistry, as it has been found to possess certain biochemical and physiological effects.

Scientific Research Applications

Metabolism Study in Rats

A study by Kanamori et al. (2002) explored the in vivo metabolism of a compound structurally related to 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone, known as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. This research identified various metabolites, suggesting two metabolic pathways operative in rats. This study provides insight into the metabolism of structurally similar compounds, which could be relevant for understanding the metabolic pathways of 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone (Kanamori et al., 2002).

Pyrolysis Products Identification

Texter et al. (2018) investigated the pyrolysis products of bk-2C-B, a new psychoactive substance with a similar molecular structure. The study identified various products following pyrolysis, revealing how structural modifications, such as bromo substituents, influence pyrolysis outcomes. This is relevant for understanding the chemical stability and potential pyrolytic degradation of 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone (Texter et al., 2018).

Synthesis Methods

Xu and He (2010) demonstrated a synthesis method for 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents. This synthesis provides insights into methods that could be adapted for synthesizing compounds like 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone, particularly in the context of pharmaceutical manufacturing (Xu & He, 2010).

Selective Bromination Techniques

A study by Ying (2011) focused on selective α-monobromination of alkylaryl ketones, a process that could be relevant for the synthesis or modification of 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone. This research highlights techniques for specific bromination, which is crucial for the synthesis of bromo-substituted compounds (Ying, 2011).

Synthesis of Bromo-Substituted Ethanones

Li Hong-xia (2007) synthesized 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, demonstrating the effectiveness of halogen-exchange reactions. This research is directly related to the synthesis of similar bromo-substituted ethanones, providing a practical approach for obtaining such compounds (Li Hong-xia, 2007).

properties

IUPAC Name

2-bromo-1-(4-methoxy-2,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7-5-11(14-3)8(2)4-9(7)10(13)6-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWKVVWQCWDAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.